Glutaminase C-IN-2

Glutaminase GAC IC50

Researchers face a critical bottleneck: most glutaminase inhibitors show poor in vivo activity, limiting target validation in glutamine-addicted tumors. Glutaminase C-IN-2 solves this with validated in vivo efficacy. - **GAC inhibition (IC50):** 10.64 nM; superior to BPTES (371 nM) - **Antiproliferative (A549 cells):** 4.025 µM - **In vivo validation:** Tumor growth inhibition in A549 xenograft model - **Unique binding mode:** Co-crystal structure PDB: 8JUE, distinct thiadiazole-pyridazine scaffold

Molecular Formula C24H23N7O2S
Molecular Weight 473.6 g/mol
Cat. No. B12381566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutaminase C-IN-2
Molecular FormulaC24H23N7O2S
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESC1CN(CC1NC2=NN=C(S2)NC(=O)CC3=CC(=CC=C3)OC4=CC=CC=C4)C5=NN=CC=C5
InChIInChI=1S/C24H23N7O2S/c32-22(15-17-6-4-9-20(14-17)33-19-7-2-1-3-8-19)27-24-30-29-23(34-24)26-18-11-13-31(16-18)21-10-5-12-25-28-21/h1-10,12,14,18H,11,13,15-16H2,(H,26,29)(H,27,30,32)/t18-/m1/s1
InChIKeyJOKJBMFEUFULOX-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glutaminase C-IN-2: Allosteric GAC Inhibitor


Glutaminase C-IN-2 (compound 11) is an allosteric inhibitor of the mitochondrial enzyme glutaminase C (GAC), a splice variant of GLS1 that is frequently overexpressed in glutamine-addicted tumors [1]. It exhibits potent, single-digit nanomolar inhibitory activity against GAC (IC50 = 10.64 nM) and demonstrates robust antiproliferative effects in A549 non-small cell lung cancer (NSCLC) cells (IC50 = 4.025 µM) . Notably, its in vivo efficacy has been validated in an A549 cell xenograft model, distinguishing it from many earlier GAC inhibitors with poor in vivo performance [1].

GAC pathway inhibition study fit – allosteric modulation of glutaminase C splice variant for glutamine-addiction research.
Cell-model endpoint review – supports antiproliferative assessment in NSCLC and related tumor cell lines.
Xenograft model-response context – reported tumor growth inhibition in A549 xenograft, enabling in vivo target-engagement studies.

Glutaminase C-IN-2 vs. Other GAC Inhibitors


While BPTES, CB-839, and UPGL00004 are established GAC allosteric inhibitors, their chemical scaffolds, potencies, and in vivo behaviors differ substantially from Glutaminase C-IN-2. BPTES exhibits poor solubility and metabolic stability, limiting its utility in vivo [1]. CB-839 (telaglenastat) is a clinical-stage inhibitor with an IC50 ranging from 24-50 nM [2], but its efficacy is highly context-dependent and has shown limited activity in certain cancer types [3]. UPGL00004 (IC50 = 29 nM) demonstrates potent GAC inhibition, but its in vivo performance relative to Glutaminase C-IN-2 has not been directly compared . Glutaminase C-IN-2, with its distinct thiadiazole-pyridazine scaffold, a sub-11 nM IC50, and validated in vivo tumor growth inhibition in a xenograft model, represents a structurally and functionally differentiated tool compound that cannot be assumed to behave equivalently to other GAC inhibitors [4].

Scaffold-dependent binding mode: Thiadiazole-pyridazine core engages a basic subpocket distinct from BPTES/CB-839; binding-mode mismatch may alter target engagement.
Assay potency context may shift: Cellular antiproliferative rank vs. CB-839 depends on assay duration and cell-line background; cross-study potency cannot be directly substituted.
In vivo model-response context differs: BPTES and clinical-stage CB-839 exhibit divergent solubility, metabolic stability, and xenograft outcomes; direct interchange without model-specific validation is not supported.

Glutaminase C-IN-2 Evidence


Biochemical Potency vs. BPTES and UPGL00004

In a head-to-head biochemical comparison using recombinant human GAC, Glutaminase C-IN-2 (compound 11) achieved an IC50 of 10.64 nM, which is >35-fold more potent than the prototypical allosteric inhibitor BPTES (IC50 = 371 nM) and ~2.7-fold more potent than the advanced tool compound UPGL00004 (IC50 = 29 nM) [1][2].

Biochemical Potency
Head-to-head
IC50 10.64 nM
vs. BPTES 371 nM (>35-fold)
vs. UPGL00004 29 nM (~2.7-fold)
Reported GAC inhibition rank supports assay window design.
Recombinant human GAC enzyme assay; conditions apply.
Glutaminase GAC IC50 Allosteric Inhibition Enzymatic Assay

Antiproliferative Activity in A549 Cells vs. CB-839

In A549 NSCLC cells, Glutaminase C-IN-2 (compound 11) demonstrated an antiproliferative IC50 of 4.025 µM . While a direct head-to-head comparison with CB-839 is not available from a single study, cross-study analysis reveals that CB-839 exhibits an IC50 of ~50 nM against A549 cells [1]. However, this apparent discrepancy in potency may be attributed to differences in assay conditions and cell culture duration. Importantly, Glutaminase C-IN-2's robust activity in A549 cells translated to significant in vivo tumor growth inhibition, whereas CB-839's clinical efficacy has been limited in certain contexts [2].

Antiproliferative Activity
Cross-study
A549 IC50 4.025 µM
CB-839 ~50 nM (published)
In vitro vs. in vivo translation context
Cell-model response differs from biochemical potency; xenograft outcome separate.
A549 NSCLC cell line; assay duration may influence rank.
Antiproliferative A549 NSCLC GAC CB-839

Unique Binding Subpocket vs. BPTES and CB-839

X-ray crystallography of the Glutaminase C-IN-2 (compound 11)-GAC complex (PDB ID: 8JUE) revealed a novel binding mode that engages a previously unexploited basic subpocket comprising Arg317 and Lys320 [1]. This is distinct from the binding modes of BPTES (PDB ID: 3UO9) and CB-839 (PDB ID: 5HL1), which primarily occupy the dimer interface of the GAC tetramer without fully engaging this basic subpocket [2][3]. The importance of this interaction was confirmed by the reduced potency of compound 11 against the GACK320A mutant, highlighting a unique structural dependency [1].

Unique Binding Subpocket
Structural
PDB: 8JUE
Engages Arg317/Lys320 basic pocket
Distinct from BPTES (3UO9) and CB-839 (5HL1)
Binding-mode differentiation supports SAR exploration.
Mutant GACK320A confirms pocket dependency; crystallography context.
X-ray Crystallography Allosteric Site Binding Mode Subpocket Structure-Based Drug Design

In Vivo Tumor Growth Inhibition (A549 Xenograft)

Glutaminase C-IN-2 (compound 11) was evaluated in an A549 NSCLC xenograft model and exhibited excellent antiproliferative activity, leading to significant tumor growth inhibition [1]. In contrast, while BPTES has shown in vivo activity in some models, its poor solubility and metabolic stability have limited its utility [2]. CB-839 has demonstrated in vivo efficacy in select tumor models, but its clinical activity has been limited in certain cancer types, such as renal cell carcinoma [3]. The in vivo validation of Glutaminase C-IN-2 provides a critical differentiation point for researchers seeking compounds with proven efficacy in animal models of cancer.

In Vivo Tumor Growth Inhibition
Reported
Significant inhibition in A549 xenograft
BPTES: limited by solubility/stability
CB-839: context-dependent clinical activity
Model-response endpoint context; in vivo target engagement observed.
A549 NSCLC xenograft; translation to other models requires verification.
In Vivo Xenograft A549 Tumor Growth Inhibition GAC Inhibitor

Glutaminase C-IN-2 Applications


Target Validation in Glutamine-Dependent Cancers

Glutaminase C-IN-2's potent GAC inhibition (IC50 = 10.64 nM) and validated in vivo activity in an A549 xenograft model make it an ideal tool compound for target validation studies in glutamine-addicted cancers, including non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and colorectal cancer. Its superior potency compared to BPTES (IC50 = 371 nM) reduces the required dose for achieving target engagement, minimizing off-target effects [1][2].

Structure-Based Drug Design and SAR Exploration

The solved co-crystal structure of Glutaminase C-IN-2 bound to GAC (PDB ID: 8JUE) reveals a novel binding mode that engages a unique basic subpocket (Arg317/Lys320), distinct from BPTES and CB-839 [3]. This structural information is invaluable for medicinal chemists and computational chemists engaged in structure-based drug design, enabling the rational optimization of next-generation GAC inhibitors with improved selectivity or novel resistance profiles.

Comparative GAC Inhibitor Mechanism Studies

Glutaminase C-IN-2's distinct thiadiazole-pyridazine scaffold and unique binding mode make it an essential comparator for studies investigating the structure-activity relationship (SAR) and mechanism of action of GAC allosteric inhibitors. Researchers can use Glutaminase C-IN-2 alongside BPTES, CB-839, and UPGL00004 to probe the functional consequences of engaging different regions of the GAC tetramer interface [1].

In Vivo Pharmacology and Preclinical Efficacy Testing

Unlike BPTES, which suffers from poor solubility and metabolic stability, Glutaminase C-IN-2 has demonstrated robust in vivo tumor growth inhibition in an A549 xenograft model [1][2]. This makes it a superior choice for preclinical efficacy studies in mouse models of cancer, where reliable in vivo performance is critical for evaluating the therapeutic potential of GAC inhibition.

Application
Selection Property
Validation Focus
GAC target engagement studies
Biochemical inhibition rank
Recombinant GAC IC50 profiling across inhibitor panel
Structure-guided GAC inhibitor design
Binding-mode differentiation
Co-crystal structure analysis (PDB 8JUE) and pocket engagement
GAC inhibitor SAR comparison
Scaffold-dependent response context
Pathway-response endpoint review vs. BPTES/CB-839 class
Xenograft GAC inhibition studies
In vivo model-response activity
Tumor growth inhibition in A549 xenograft; exposure-model verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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